Ethyl 3-(4-acetylphenoxy)propanoate
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Overview
Description
Ethyl 3-(4-acetylphenoxy)propanoate is an organic compound with the molecular formula C13H16O4. It is characterized by an ethyl ester group attached to a 3-(4-acetylphenoxy)propanoic acid structure. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of 3-(4-acetylphenoxy)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Phenol Derivative Synthesis: Another method involves the reaction of 4-acetylphenol with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to a hydroxyl group, resulting in different chemical properties.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically require strong electrophiles or nucleophiles and may be facilitated by catalysts like palladium on carbon (Pd/C).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and phenols.
Substitution Products: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-(4-acetylphenoxy)propanoate is widely used in scientific research due to its versatile chemical properties. It finds applications in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(4-acetylphenoxy)propanoate exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are typically specific to the end product and the biological system .
Comparison with Similar Compounds
Ethyl 3-(4-acetylphenoxy)propanoate is unique due to its specific structural features and reactivity. Similar compounds include:
Ethyl 3-(4-methoxyphenoxy)propanoate: Similar structure but with a methoxy group instead of an acetyl group.
Ethyl 3-(4-nitrophenoxy)propanoate: Contains a nitro group on the aromatic ring.
Ethyl 3-(4-hydroxyphenoxy)propanoate: Features a hydroxyl group on the aromatic ring.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Biological Activity
Ethyl 3-(4-acetylphenoxy)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of an acetylphenoxy group. The chemical structure can be represented as follows:
This compound features a propanoate backbone with an acetyl group attached to a phenoxy moiety, which may influence its interaction with biological targets.
Anticancer Activity
Recent studies have shown that derivatives of ethyl esters, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines, including:
- HCT-116 (colon cancer)
- HeLa (cervical cancer)
In one study, the antiproliferative activity was quantified using IC50 values (the concentration required to inhibit cell growth by 50%). Compounds analogous to this compound showed IC50 values ranging from 11 μM to 0.69 μM against HeLa cells, indicating a potent anticancer effect compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Research indicates that similar compounds may act through:
- Inhibition of Heat Shock Protein 90 (HSP90) : This protein is crucial for cancer cell survival and proliferation.
- TRAP1 Signaling Pathway : Targeting this pathway can lead to apoptosis in cancer cells.
Molecular docking studies have suggested that these compounds bind effectively to the active sites of these proteins, disrupting their function and leading to increased apoptosis in cancerous cells .
Case Study: In Vitro Efficacy
A notable case study involved testing this compound on various cancer cell lines. The results indicated:
Cell Line | IC50 Value (μM) | Selectivity Index |
---|---|---|
HCT-116 | 0.12 | High |
HeLa | 0.69 | Moderate |
HEK-293 (normal) | >100 | Low |
This table illustrates the selectivity of the compound towards cancer cells compared to normal cells, highlighting its potential as a targeted therapeutic agent .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that:
- Absorption : Rapidly absorbed after administration.
- Metabolism : Primarily metabolized in the liver, with significant conversion into various metabolites that may retain biological activity.
- Elimination : Exhibits a half-life conducive for therapeutic use, although specific data on this compound remains limited.
Properties
IUPAC Name |
ethyl 3-(4-acetylphenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(15)8-9-17-12-6-4-11(5-7-12)10(2)14/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGQWJIXCXLVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=CC=C(C=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.